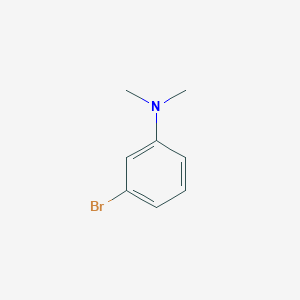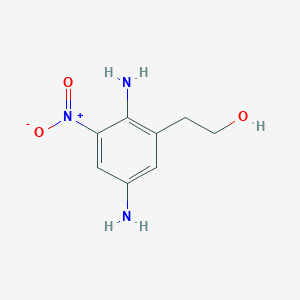
4-Amino-3-nitro-5-beta-hydroxyethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-nitro-5-beta-hydroxyethylaniline, also known as ANHE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANHE is a derivative of the amino acid tyrosine and has been synthesized using various methods.
Mechanism Of Action
4-Amino-3-nitro-5-beta-hydroxyethylaniline inhibits the activity of enzymes by binding to their active sites. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to bind to the copper ions in the active site of tyrosinase, thereby inhibiting its activity. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of monoamine oxidase A and B, thereby inhibiting their activity.
Biochemical And Physiological Effects
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to have various biochemical and physiological effects. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to reduce the production of melanin in melanoma cells, which could potentially be used to treat hyperpigmentation disorders. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to induce apoptosis in cancer cells, which could potentially be used to treat various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to have potential neuroprotective effects, as it can reduce the production of reactive oxygen species in neuronal cells.
Advantages And Limitations For Lab Experiments
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several advantages and limitations for lab experiments. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is also relatively stable, which makes it easy to store and transport. However, 4-Amino-3-nitro-5-beta-hydroxyethylaniline has limited solubility in water, which can make it difficult to use in aqueous solutions. 4-Amino-3-nitro-5-beta-hydroxyethylaniline also has limited selectivity for its target enzymes, which can make it difficult to use in complex biological systems.
Future Directions
4-Amino-3-nitro-5-beta-hydroxyethylaniline has several potential future directions for scientific research. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could potentially be used to develop new drugs for the treatment of hyperpigmentation disorders and various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could also be used to develop new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to determine the full potential of 4-Amino-3-nitro-5-beta-hydroxyethylaniline and its derivatives in scientific research.
Synthesis Methods
4-Amino-3-nitro-5-beta-hydroxyethylaniline can be synthesized using various methods, including the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride and the condensation of 4-nitro-3-phenyl-5-oxazolidinone with ethylene glycol and ammonium hydroxide. However, the most commonly used method for synthesizing 4-Amino-3-nitro-5-beta-hydroxyethylaniline is the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride in the presence of a catalytic amount of palladium on carbon.
Scientific Research Applications
4-Amino-3-nitro-5-beta-hydroxyethylaniline has been shown to have potential applications in scientific research, particularly in the field of drug discovery. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and human monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
properties
CAS RN |
104535-30-0 |
|---|---|
Product Name |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2,5-diamino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-6-3-5(1-2-12)8(10)7(4-6)11(13)14/h3-4,12H,1-2,9-10H2 |
InChI Key |
FERJJDIFVVTDGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
Canonical SMILES |
C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N |
Other CAS RN |
104535-30-0 |
synonyms |
4-Amino-3-nitro-5-beta-hydroxyethylaniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




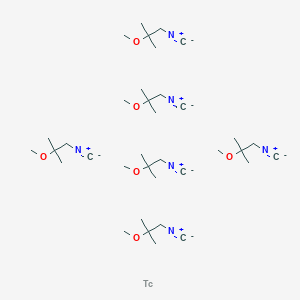




![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
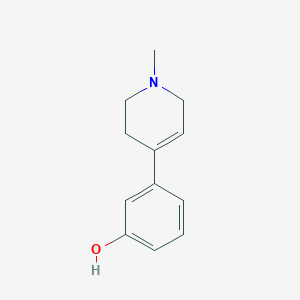

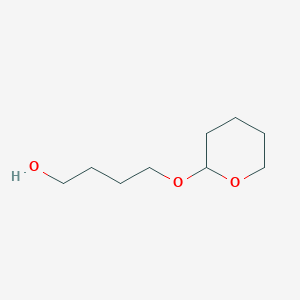
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)


